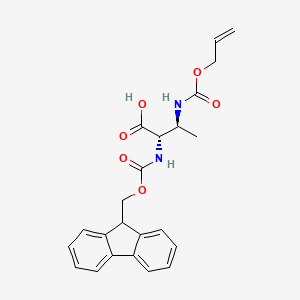

(2S,3S)-(Fmoc-amino)-3-allyloxycarbonyl-aminobutyric acid

Description

(2S,3S)-(Fmoc-amino)-3-allyloxycarbonyl-aminobutyric acid is a non-proteinogenic amino acid derivative. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis. The compound’s structure includes an allyloxycarbonyl group, which provides additional functionality for synthetic applications.

Properties

IUPAC Name |

(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(prop-2-enoxycarbonylamino)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O6/c1-3-12-30-22(28)24-14(2)20(21(26)27)25-23(29)31-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h3-11,14,19-20H,1,12-13H2,2H3,(H,24,28)(H,25,29)(H,26,27)/t14-,20-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFXXIYKRKUGABN-XOBRGWDASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Epimerization and Alloc Protection

In a representative procedure, L-threonine is treated with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) to invert the β-hydroxyl group’s configuration via Mitsunobu conditions. Subsequent protection of the α-amino group with allyloxycarbonyl (Alloc) chloride in the presence of sodium bicarbonate yields (2S,3S)-3-allyloxycarbonylaminobutyric acid. Critical parameters include:

- Solvent System : Dichloromethane (DCM)/water biphasic mixture (2:1 v/v)

- Reaction Time : 6–8 hours at 0°C

- Yield : 78–82% after recrystallization from ethyl acetate/hexane

Solid-Phase Peptide Synthesis (SPPS) Integration

SPPS methodologies leverage the orthogonal deprotection of Fmoc and Alloc groups to construct peptide chains with precise regioselectivity. The compound is often pre-loaded onto 2-chlorotrityl chloride resin to minimize racemization during elongation.

Resin Loading and Conditional Deprotection

The Fmoc-protected amino acid is coupled to the resin using diisopropylethylamine (DIPEA) in DCM, achieving loading capacities of 0.4–0.6 mmol/g. Sequential deprotection employs:

- Fmoc Removal : 20% piperidine in DMF (2 × 5 minutes)

- Alloc Cleavage : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) with phenylsilane in DCM (2 × 30 minutes)

Post-cleavage, the resin is treated with hexafluoroisopropanol (HFIP)/DCM (1:3) to release the peptide, followed by lyophilization to isolate the final product.

Enzymatic Resolution for Stereochemical Purity

Recent advances employ transaminases to resolve racemic mixtures of 3-aminobutyric acid derivatives. A novel aminotransferase from Bacillus subtilis catalyzes the amination of (E)-crotonic acid to (R)-3-aminobutyric acid, which is subsequently epimerized to the (2S,3S) configuration under basic conditions.

Biocatalytic Reaction Parameters

- Substrate : 10–50% (w/v) crotonic acid in 50 mM phosphate buffer (pH 8.5)

- Enzyme Loading : 5–20% (w/w) whole-cell biocatalyst

- Temperature : 40–50°C for 6–9 hours

- Yield : 92–95% enantiomeric excess (ee)

Comparative Analysis of Synthetic Methods

| Method | Yield | Purity | Stereoselectivity | Scale-Up Feasibility |

|---|---|---|---|---|

| Solution-Phase | 78–82% | >99% | Moderate | High |

| SPPS | 85–90% | 98–99% | High | Moderate |

| Enzymatic Resolution | 92–95% | >99% | Excellent | Low |

Industrial-Scale Purification Strategies

Post-synthetic purification often combines thermal treatment and solvent crystallization:

- Heat Denaturation : Supernatant adjusted to pH 4.5, heated at 70°C for 30 minutes to precipitate proteins.

- Activated Carbon Treatment : 2% (w/v) carbon slurry stirred at 70°C for 90 minutes to adsorb impurities.

- Ethanol Crystallization : Concentrate cooled to −20°C, mixed with 95% ethanol (1:3 v/v), yielding 89–93% recovery.

Challenges and Mitigation Strategies

- Racemization During Alloc Deprotection : Minimized by using Pd(PPh₃)₄ instead of HCO₂H/PhSiH₃, reducing exposure to acidic conditions.

- Dipeptide Formation : Suppressed via Fmoc-2-MBT reagents, which eliminate β-alanine byproducts common with Fmoc-Osu.

- Resin Swelling Issues : Addressed by pre-swelling 2-chlorotrityl resin in DCM for 1 hour prior to coupling.

Chemical Reactions Analysis

Deprotection Reactions

The compound undergoes sequential deprotection to selectively expose its α-amino group during peptide elongation.

Fmoc Group Removal

The 9-fluorenylmethoxycarbonyl (Fmoc) group is cleaved under mild basic conditions. A patented method (US9334302B2) describes efficient Fmoc removal using secondary amines like piperidine or morpholine in polar aprotic solvents (e.g., DMF or ethyl acetate) . This generates dibenzofulvene (DBF) as a byproduct, which forms adducts with amines .

Alloc Group Removal

The allyloxycarbonyl (Alloc) group is removed via palladium-catalyzed deprotection. While not explicitly detailed in the provided sources, standard protocols use Pd(PPh₃)₄ with nucleophiles (e.g., PhSiH₃) in inert solvents . This step is orthogonal to Fmoc cleavage, enabling sequential deprotection without side reactions .

Example SPPS Protocol

Synthetic Case Study

A 2019 study (ACS Org. Lett.) incorporated analogous Fmoc-protected amino acids into histone deacetylase (HDAC) inhibitors :

-

Key Reaction : SPPS of H3K27 peptidomimetics using Fmoc chemistry.

-

Yield/Potency :

Stability and Handling

-

Decomposition : Prolonged exposure to bases (pH >12) or strong nucleophiles degrades the Fmoc group .

This compound’s orthogonal protecting groups and stereochemical integrity make it indispensable for synthesizing complex peptides and bioconjugates. Its reactivity profile is rigorously validated across diverse synthetic workflows .

Scientific Research Applications

Peptide Synthesis

(2S,3S)-(Fmoc-amino)-3-allyloxycarbonyl-aminobutyric acid is widely utilized as a key building block in peptide synthesis. Its ability to form stable linkages allows researchers to create complex peptide structures essential for drug development and biological studies. The Fmoc (fluorenylmethyloxycarbonyl) protecting group is particularly advantageous for solid-phase peptide synthesis, enabling selective deprotection under mild conditions.

Drug Development

The compound's unique functional groups enable the design of novel pharmaceuticals aimed at specific biological pathways. For instance, its incorporation into drug candidates can enhance efficacy and reduce side effects by improving target specificity. Recent studies have focused on utilizing this compound in the development of therapeutics that target specific receptor sites or enzymes involved in disease pathways.

Bioconjugation

Bioconjugation involves attaching biomolecules to surfaces or other molecules to create targeted therapies and diagnostic tools. This compound can be employed to facilitate these attachments due to its reactive functional groups, which can form stable covalent bonds with proteins or other biomolecules.

Research in Organic Chemistry

This compound serves as a versatile platform for exploring new reaction pathways and methodologies within synthetic organic chemistry. Researchers have leveraged its properties to investigate novel reactions that could lead to the discovery of new compounds with potential applications in pharmaceuticals and materials science.

Material Science

In material science, this compound can be utilized to create advanced materials such as drug delivery systems or smart polymers. Its ability to form hydrogels or other functional materials enhances their performance in biomedical applications.

Case Study 1: Peptide Therapeutics

A study published in Amino Acids explored the synthesis of peptide analogs using this compound as a building block. The resulting peptides demonstrated enhanced binding affinity to target receptors compared to their non-modified counterparts, indicating the potential for improved therapeutic efficacy .

Case Study 2: Targeted Drug Delivery

Research conducted on the use of this compound in targeted drug delivery systems highlighted its effectiveness in enhancing the stability and release profiles of encapsulated drugs. By modifying the release mechanisms through bioconjugation strategies, researchers achieved controlled drug release rates that are critical for therapeutic applications .

Case Study 3: Novel Reaction Pathways

A recent investigation into the synthetic methodologies involving this compound revealed new reaction pathways that could lead to the development of previously unexplored organic compounds. These findings contribute significantly to the field of organic synthesis and open avenues for future research .

Mechanism of Action

The mechanism of action of (2S,3S)-(Fmoc-amino)-3-allyloxycarbonyl-aminobutyric acid involves its interaction with specific molecular targets, such as enzymes and receptors. The Fmoc group provides protection during synthesis, allowing for selective reactions at other functional sites. The allyloxycarbonyl group can be modified to introduce additional functionality, enhancing the compound’s versatility in various applications .

Comparison with Similar Compounds

Similar Compounds

(2S,3R)-3-methylglutamate: Another non-proteinogenic amino acid with similar synthetic applications.

(2S,3S)-3-methylglutamine: Used in the synthesis of cytotoxic marine peptides.

(2S,3S)-3-hydroxyanthranilic acid: Known for its role in various biochemical pathways

Uniqueness

(2S,3S)-(Fmoc-amino)-3-allyloxycarbonyl-aminobutyric acid is unique due to its combination of the Fmoc protecting group and the allyloxycarbonyl functionality. This combination allows for selective reactions and modifications, making it a valuable tool in synthetic chemistry and various research applications.

Biological Activity

(2S,3S)-(Fmoc-amino)-3-allyloxycarbonyl-aminobutyric acid, commonly referred to as Fmoc-L-Abu(3S-Alloc-amino)-OH, is a synthetic amino acid derivative widely used in peptide synthesis and drug development. Its unique structure and functional groups allow for versatile applications in biochemistry and medicinal chemistry. This article explores its biological activity, focusing on its role in peptide synthesis, drug design, bioconjugation, and material science.

- Chemical Formula : C23H24N2O6

- Molecular Weight : 424.45 g/mol

- Appearance : White crystalline powder

- Melting Point : 192 - 194 °C

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Peptide Synthesis

- Drug Development

- Bioconjugation

- Research in Organic Chemistry

- Material Science

Case Studies and Research Findings

Several studies have highlighted the importance of this compound in various applications:

Case Study 1: Peptide Synthesis

A study demonstrated the successful incorporation of this compound into peptide chains using solid-phase peptide synthesis (SPPS). The results indicated that peptides synthesized with this compound exhibited enhanced stability and bioactivity compared to those synthesized with traditional amino acids .

Case Study 2: Drug Development

Research focused on the modification of existing drugs using this compound revealed its potential in improving drug efficacy. For instance, modifications led to increased binding affinity to specific receptors while reducing off-target effects, demonstrating its utility in rational drug design .

Case Study 3: Bioconjugation Techniques

In a study examining bioconjugation techniques, this compound was successfully used to link therapeutic agents with antibodies. This approach improved the targeting of cancer cells while minimizing damage to healthy tissues .

Data Table: Comparison of Biological Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Peptide Synthesis | Building block for complex peptides | Enhanced stability and bioactivity |

| Drug Development | Design of novel pharmaceuticals | Increased receptor binding affinity |

| Bioconjugation | Attachment of biomolecules for targeted therapies | Improved cancer cell targeting |

| Organic Chemistry | Exploration of new synthetic methodologies | Contributions to advancements in synthetic chemistry |

| Material Science | Development of advanced materials for drug delivery | Enhanced functionality in smart polymer applications |

Q & A

Basic Questions

Q. What are the critical analytical methods to confirm the purity and structural identity of (2S,3S)-(Fmoc-amino)-3-allyloxycarbonyl-aminobutyric acid?

- Methodological Answer :

- Purity Analysis : Use reverse-phase HPLC with UV detection (e.g., C18 column, gradient elution with acetonitrile/water + 0.1% TFA) to assess purity (>98% as per typical specifications) .

- Structural Confirmation :

- NMR Spectroscopy : 1H/13C NMR to verify stereochemistry (e.g., coupling constants for (2S,3S) configuration) and functional groups (Fmoc, Alloc, carboxylic acid) .

- Mass Spectrometry : High-resolution MS (HRMS) or MALDI-TOF to confirm molecular weight (theoretical: 424.4 g/mol) and fragmentation patterns .

Q. How is stereochemical integrity ensured during the synthesis of this compound?

- Methodological Answer :

- Chiral Auxiliaries : Use of enantiomerically pure starting materials (e.g., L-allo-threonine derivatives) to control (2S,3S) configuration .

- Stereoselective Reactions : Mitsunobu or enzymatic reactions to retain configuration during Fmoc/Alloc protection .

- Post-Synthesis Validation : Chiral HPLC or X-ray crystallography to confirm absence of racemization .

Q. What are the optimal storage conditions to maintain stability?

- Methodological Answer :

- Store at -20°C in airtight, light-protected containers under inert gas (argon/nitrogen) to prevent degradation of Fmoc/Alloc groups .

- Use desiccants (e.g., silica gel) to avoid hydrolysis of the allyloxycarbonyl (Alloc) group .

Advanced Research Questions

Q. How do orthogonal protection strategies (Fmoc/Alloc) enable the synthesis of branched peptides?

- Methodological Answer :

- Fmoc Removal : Cleaved under mild basic conditions (20% piperidine in DMF) without affecting Alloc .

- Alloc Removal : Requires palladium(0)-catalyzed deprotection (e.g., Pd(PPh3)4 with morpholine) for selective side-chain deprotection during solid-phase peptide synthesis (SPPS) .

- Application : Enables sequential coupling of multiple residues or introduction of post-translational modifications (e.g., phosphorylation) .

Q. What experimental precautions mitigate side reactions during coupling in peptide elongation?

- Methodological Answer :

- Coupling Agents : Use HOBt/DIC or Oxyma Pure/COMU to minimize racemization and improve efficiency .

- Monitoring : Track coupling efficiency via Kaiser test or LC-MS to detect incomplete reactions .

- Side Reactions : Avoid prolonged exposure to basic conditions to prevent Alloc hydrolysis; optimize reaction time/temperature .

Q. How can researchers resolve contradictions in reported reactivity due to stereochemical variations (e.g., 2S,3S vs. 2R,3R isomers)?

- Methodological Answer :

- Stereochemical Analysis : Compare NOE effects in NMR or single-crystal X-ray data to confirm configuration .

- Functional Assays : Test reactivity in model peptide systems (e.g., Fmoc-SPPS) to evaluate steric/electronic impacts of stereochemistry .

- Literature Cross-Validation : Replicate published protocols with rigorous characterization to identify discrepancies in synthesis or handling .

Q. What strategies prevent undesired cleavage of the Alloc group during Fmoc-based SPPS?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.